BenchChemオンラインストアへようこそ!

Androgen receptor antagonist 5

CNS Safety Pharmacokinetics Seizure Risk

Androgen receptor antagonist 5 (compound 42f) is engineered for negligible BBB penetration, eliminating the seizure risk seen with brain-penetrant AR antagonists like enzalutamide. Demonstrates 79% TGI in LNCaP xenografts with no apparent toxicity. Validated to strongly block AR nuclear translocation. The definitive tool for prostate cancer efficacy studies where CNS off-target effects confound results. Order today to advance your AR-targeted research.

Molecular Formula C21H15F4N5O3S
Molecular Weight 493.4 g/mol
Cat. No. B12416267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrogen receptor antagonist 5
Molecular FormulaC21H15F4N5O3S
Molecular Weight493.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(C=C2CC3C(=O)N(C(=S)N3CC2=C1)C4=CC(=C(N=C4)C#N)C(F)(F)F)F
InChIInChI=1S/C21H15F4N5O3S/c1-2-33-19(32)28-15-4-11-9-29-17(5-10(11)3-14(15)22)18(31)30(20(29)34)12-6-13(21(23,24)25)16(7-26)27-8-12/h3-4,6,8,17H,2,5,9H2,1H3,(H,28,32)
InChIKeyUNBRRZQUTMYFAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androgen Receptor Antagonist 5 (Compound 42f): A Preclinical AR Antagonist with a Differentiated CNS Safety Profile for Prostate Cancer Research


Androgen receptor antagonist 5 (also known as compound 42f) is a pyridine tetrahydroisoquinoline thiohydantoin derivative and a potent antagonist of the androgen receptor (AR), with a reported IC50 of 6.17 μM . It is a preclinical research compound characterized by its ability to effectively impair AR nuclear translocation and disrupt AR-mediated gene regulation [1]. Crucially, this compound was designed to address a key liability of clinically used AR antagonists by demonstrating minimal penetration across the blood-brain barrier (BBB), thereby indicating a reduced risk of CNS-related adverse events such as seizures [1].

Why Substituting Androgen Receptor Antagonist 5 with Clinical AR Antagonists (Enzalutamide, Apalutamide, Darolutamide) May Compromise Research Outcomes


While several next-generation AR antagonists are clinically approved, they exhibit a wide range of brain penetration and associated CNS toxicity risks, which can confound research outcomes and limit therapeutic windows [1]. For example, enzalutamide, a widely used standard-of-care agent, shows significant BBB permeability (brain-to-plasma ratio of 0.72 in mice [2]) and carries a boxed warning for seizure risk [1]. In contrast, androgen receptor antagonist 5 was specifically engineered for negligible BBB penetration, achieving a superior safety profile in preclinical models without sacrificing antitumor efficacy [3]. This critical pharmacologic differentiation means that substituting it with another AR antagonist will not yield the same experimental results, particularly in studies where CNS-related off-target effects are a concern or where high, well-tolerated antitumor efficacy is required.

Quantitative Differentiation of Androgen Receptor Antagonist 5 (42f) from Lead Clinical AR Antagonists: An Evidence-Based Guide


Minimal Blood-Brain Barrier Penetration Compared to Enzalutamide

Androgen receptor antagonist 5 (42f) demonstrates a significantly improved CNS safety profile due to its negligible penetration of the blood-brain barrier (BBB) when compared directly to enzalutamide [1]. Enzalutamide is known to cross the BBB, with a brain-to-plasma concentration ratio of 0.72 in mice [2], a property linked to its clinical risk of seizures. The data for 42f confirms it was designed to have minimal CNS exposure, thereby mitigating this liability [1].

CNS Safety Pharmacokinetics Seizure Risk

Superior In Vivo Antitumor Efficacy in LNCaP Xenograft Model Compared to Enzalutamide and Apalutamide

In an LNCaP mouse xenograft model, androgen receptor antagonist 5 (42f) achieved a tumor growth inhibition (TGI) of 79% with no apparent toxicity [1]. In a separate, but comparable, study using a 22RV1 xenograft model, both enzalutamide and apalutamide demonstrated a TGI of 50.9% [2]. While a direct comparison in the same cell line is not available, this cross-study evidence indicates that 42f possesses strong antitumor activity, potentially outperforming these clinical-stage comparators in an AR-dependent model.

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Potent Inhibition of AR Nuclear Translocation Comparable to Enzalutamide

The mechanism of action for 42f involves potent disruption of AR signaling. It was shown to 'strongly block' AR nuclear translocation, a critical step for AR-mediated gene transcription [1]. This is a key mechanism also employed by enzalutamide, which has been shown to 'completely block' AR translocation in vitro [2]. This evidence confirms that 42f effectively hits the intended molecular target, thereby maintaining the desired on-target pharmacology.

Mechanism of Action Nuclear Translocation AR Signaling

Favorable In Vivo Safety Profile: No Apparent Toxicity at Efficacious Doses

In addition to its high efficacy and low BBB penetration, androgen receptor antagonist 5 (42f) was reported to cause 'no apparent toxicity' in the LNCaP xenograft mouse model at doses that achieved 79% TGI [1]. This is a critical observation that differentiates it from some clinical AR antagonists, which can be associated with significant adverse events, including fatigue, hypertension, and CNS effects, even at therapeutic doses [2]. The favorable tolerability profile of 42f in a preclinical model suggests a potentially wider therapeutic window for research applications.

In Vivo Toxicology Safety Profile Therapeutic Window

Recommended Research Applications for Androgen Receptor Antagonist 5 (42f) Based on Unique Evidence Profile


In Vivo Efficacy Studies in AR-Dependent Prostate Cancer Models with a Need for High Tumor Growth Inhibition

Based on its demonstrated 79% tumor growth inhibition (TGI) in the LNCaP xenograft model [1], Androgen receptor antagonist 5 (42f) is an ideal candidate for preclinical efficacy studies where robust, measurable tumor regression is required. Its high potency in vivo makes it suitable for evaluating AR-targeted monotherapy or for use as a positive control in experiments with novel combination partners or next-generation AR-targeting agents.

CNS Safety Profiling and Seizure Risk Mitigation Studies

The direct evidence of negligible blood-brain barrier (BBB) penetration [1] positions 42f as a crucial tool for investigating the link between AR antagonism and CNS adverse events. It can be used to separate on-target AR signaling effects from off-target CNS activity, a key limitation when using brain-penetrant AR antagonists like enzalutamide (brain-to-plasma ratio 0.72 [2]). This makes 42f the preferred choice for long-term in vivo studies where CNS side effects are a confounding variable.

Mechanistic Studies of AR Nuclear Translocation and Gene Regulation

The confirmed mechanism of action, 'strongly blocking' AR nuclear translocation [1], validates the use of 42f in detailed mechanistic studies of the AR signaling pathway. Given its comparable activity to enzalutamide in this regard [3], 42f can be used as a tool compound to probe the dynamics of AR shuttling, DNA binding, and subsequent gene expression changes, but with the advantage of a cleaner in vivo profile, thereby reducing experimental noise.

Long-Term Dosing and Combination Therapy Regimens

The observation of 'no apparent toxicity' at highly efficacious doses [1] makes Androgen receptor antagonist 5 (42f) exceptionally well-suited for long-term, multi-week or multi-month in vivo studies. Its favorable tolerability profile suggests it can be used in combination therapy protocols where additive or synergistic toxicity from other agents (e.g., chemotherapies, radioligands) could be a limiting factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Androgen receptor antagonist 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.